4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine
Overview
Description
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine”, also known as NPB or NPD, has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability .
Molecular Structure Analysis
The molecular formula of “4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is C44H32N2 . It has a high HOMO level and its molecular weight is 588.74 .
Chemical Reactions Analysis
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is used in OLEDs where it confines the reductant holes that did not recombine with the electrons in the emitting zone . The effects of dopants on the hole-transporting properties of NPB were studied by the time-of-flight technique and admittance spectroscopy .
Physical And Chemical Properties Analysis
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is a solid with a pale yellow color . It has a melting point of 275-280°C . The HOMO and LUMO energy levels are 5.5 eV and 2.4 eV respectively .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound is extensively used as a hole-transporting material (HTM) in OLED devices. Its high thermal stability and excellent electronic properties make it an ideal candidate for enhancing the performance of OLEDs. The compound facilitates efficient charge transport between layers, which is crucial for the high luminance and longevity of OLED devices .
Perovskite Solar Cells
In the field of photovoltaics, particularly in perovskite solar cells , this compound has been utilized to improve charge transport. Its ability to facilitate hole transport can lead to more efficient and stable perovskite solar cells, which are a promising alternative to traditional silicon-based solar cells .
Spectroelectrochemical Sensors
The compound’s unique electrochemical properties allow it to be used in spectroelectrochemical sensors . These sensors can detect and measure various substances by analyzing the changes in the compound’s spectroelectrochemical response, which is valuable for environmental monitoring and diagnostics .
Charge Mobility Studies
Density functional theory (DFT): and Marcus charge transport theory have been applied to study the charge transport properties of this compound. It has been found to have high electron-transport efficiency, which is beneficial for its use in organic photoelectron devices .
Mechanism of Action
Target of Action
The primary target of this compound is the organic light-emitting diodes (OLEDs) and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells . It acts as an electron-donor hole-transporting material .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charges) in OLEDs . This is achieved through the formation of radical cations of the compound, which is reported to have a new absorption band .
Biochemical Pathways
The compound affects the electroluminescence process in OLEDs. When an electric current is applied, the compound helps transport holes to the emissive layer of the OLED, where they can recombine with electrons to emit light .
Result of Action
The action of this compound results in the efficient emission of light in OLEDs. It contributes to the high luminance and power conversion efficiency of these devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s performance can be affected by the conditions under which it is thermally deposited. Furthermore, the compound’s stability and hole-transport capability can be influenced by the specific materials and architecture of the OLED .
Safety and Hazards
Future Directions
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” has immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . Its use in OLEDs and other organic electronic devices is expected to continue and expand in the future .
properties
IUPAC Name |
4-N-naphthalen-1-yl-1-N-[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H41N3/c1-4-16-42(17-5-1)43-30-32-48(33-31-43)57(49-34-38-51(39-35-49)58(46-22-6-2-7-23-46)55-28-14-20-44-18-10-12-26-53(44)55)50-36-40-52(41-37-50)59(47-24-8-3-9-25-47)56-29-15-21-45-19-11-13-27-54(45)56/h1-41H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKGGBIOVDMNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H41N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659869 | |
Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073183-32-0 | |
Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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